molecular formula C7H11ClN2O B6194549 1-(1,3-oxazol-2-yl)cyclobutan-1-amine hydrochloride CAS No. 2680537-36-2

1-(1,3-oxazol-2-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B6194549
CAS No.: 2680537-36-2
M. Wt: 174.6
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Description

1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound characterized by the presence of an oxazole ring attached to a cyclobutanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-oxazol-2-yl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under dehydrating conditions.

    Attachment to Cyclobutanamine: The oxazole ring is then attached to the cyclobutanamine moiety through a series of reactions, including nucleophilic substitution and amination.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1,3-oxazol-2-yl)cyclobutan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular activity.

Comparison with Similar Compounds

    1-(1,3-Oxazol-2-yl)cyclobutan-1-amine: The free amine form without the hydrochloride salt.

    1-(1,3-Oxazol-2-yl)cyclobutan-1-ol: An alcohol derivative with similar structural features.

    1-(1,3-Oxazol-2-yl)cyclobutan-1-thiol: A thiol derivative with potential sulfur-related reactivity.

Uniqueness: 1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride is unique due to its specific combination of an oxazole ring and a cyclobutanamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2680537-36-2

Molecular Formula

C7H11ClN2O

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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